5-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone
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Overview
Description
The compound “5-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a methoxy group (-OCH3) and a phenyl group (C6H5). The presence of a sulfone group (-SO2-) indicates that it might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the methoxy and phenyl groups, and the incorporation of the sulfone group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, phenyl groups, and sulfone group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyrazole ring, phenyl groups, and sulfone group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. The presence of the pyrazole ring, phenyl groups, and sulfone group would all contribute to these properties .Scientific Research Applications
Synthesis and Bioactivities
Synthesis and Enzyme Inhibition
Compounds incorporating the pyrazoline and sulfonamide pharmacophores, similar to 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone, have been synthesized and evaluated for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds exhibit low cytotoxicity and are considered good candidates for developing new enzyme inhibitors (Ozmen Ozgun et al., 2019).
Antimicrobial and Antitubercular Activities
Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds, characterized by different substituted benzoic/pyridinyl/indolyl acids, showed good antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, and one compound was found to be an active antitubercular agent against M. tuberculosis H37Rv (Shingare et al., 2022).
Chemical Synthesis Methodologies
Organophosphorus Compounds Synthesis
Research on organophosphorus compounds demonstrated the formation of 3-pyrazoline-5-thione disulfides from 3,5-pyrazolidinediones, highlighting a method for synthesizing related structures which could be pivotal in developing new chemical entities (Scheibye et al., 1982).
Synthesis of Schiff Bases
The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives has been documented. These compounds were evaluated for their in vitro antimicrobial activity, with several showing excellent activity compared to other derivatives (Puthran et al., 2019).
Mechanism of Action
properties
IUPAC Name |
4-(benzenesulfonyl)-5-(4-methoxyphenyl)-1-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-27-19-14-12-17(13-15-19)22-21(28(25,26)20-10-6-3-7-11-20)16-23-24(22)18-8-4-2-5-9-18/h2-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBWKMIEQBYKDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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